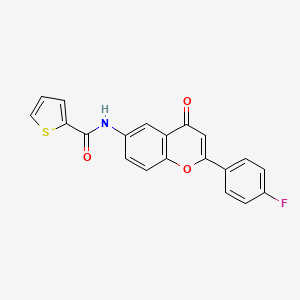

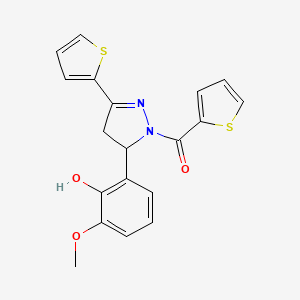

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

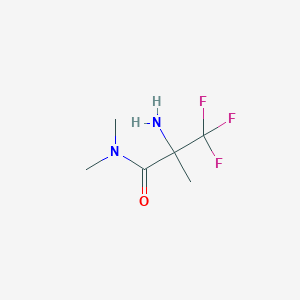

“N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide” is a chemical compound with the formula C11H8FNOS. It has a molecular weight of 221.251 .

Synthesis Analysis

The synthesis of similar thiophene-2-carboxamide derivatives has been reported in the literature . The synthetic strategy often involves the cyclization of precursor compounds . For example, a Suzuki cross-coupling reaction was used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of “N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide” can be represented by the IUPAC Standard InChI: InChI=1S/C11H8FNOS/c12-8-3-5-9 (6-4-8)13-11 (14)10-2-1-7-15-10/h1-7H, (H,13,14) .Chemical Reactions Analysis

The chemical reactions involving thiophene-2-carboxamide derivatives are diverse. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide” include a molecular weight of 221.251 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Cancer Chemoresistance

This compound has been studied for its potential to overcome cancer chemoresistance. It may inhibit angiogenesis and the activity of P-glycoprotein efflux pumps, which are often implicated in the development of resistance to chemotherapy .

Angiogenesis Inhibition

As an inhibitor of angiogenesis, this molecule could be significant in the treatment of cancers where the formation of new blood vessels supports tumor growth and metastasis. By preventing the vascularization of tumors, it could starve them of nutrients and inhibit their growth .

P-glycoprotein Efflux Pump Inhibition

The compound’s ability to inhibit P-glycoprotein efflux pumps can enhance the efficacy of chemotherapeutic agents. This is particularly useful in treating multidrug-resistant cancers, as it allows for higher intracellular concentrations of drugs .

VEGFR Inhibition

It has shown activity against Vascular Endothelial Growth Factor Receptors (VEGFR), which play a key role in angiogenesis. Inhibiting these receptors can disrupt the signaling pathways that lead to the growth of blood vessels in tumors .

Enhancement of Chemotherapeutic Agents

Research suggests that when used in combination with traditional chemotherapeutic agents like doxorubicin, this compound can significantly enhance the anticancer activity, potentially leading to better treatment outcomes .

Multi-Drug Resistance Reversal

The compound’s dual inhibition of VEGFR and P-glycoprotein efflux pumps positions it as a promising candidate for the development of multi-drug resistance-reversal agents. This could be a breakthrough in the treatment of cancers that have developed resistance to multiple drugs .

Molecular Weight and Structure Analysis

With a molecular weight of 221.251 and a specific chemical structure, this compound’s physical and chemical properties can be analyzed for various applications in material science and pharmaceuticals .

Chemical Database Inclusion

The compound’s data, including molecular weight, structure, and InChI identifiers, are included in chemical databases like the NIST Chemistry WebBook, which serves as a reference for researchers and chemists .

Mécanisme D'action

While the specific mechanism of action for “N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide” is not mentioned in the search results, similar thiophene-2-carboxamide derivatives have been studied for their STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines .

Orientations Futures

The future directions for research on “N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For instance, the STING-agonistic activity of similar thiophene-2-carboxamide derivatives suggests potential applications in immunotherapy .

Propriétés

IUPAC Name |

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO3S/c21-13-5-3-12(4-6-13)18-11-16(23)15-10-14(7-8-17(15)25-18)22-20(24)19-2-1-9-26-19/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBORYSFQRZIBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-4-carboxylic acid](/img/structure/B2957699.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide](/img/structure/B2957703.png)

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2957704.png)

![benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2957714.png)

![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2957715.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2957716.png)

![4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957719.png)